1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde
Description
BenchChem offers high-quality 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
59737-29-0 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-(5-chloro-1,3,3-trimethyl-2H-indol-2-yl)acetaldehyde |
InChI |
InChI=1S/C13H16ClNO/c1-13(2)10-8-9(14)4-5-11(10)15(3)12(13)6-7-16/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
MZAJTIWGVJOVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2=C1C=C(C=C2)Cl)C)CC=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Fischer's base aldehyde 5-chloro analog chemical data
The following technical guide details the chemical profile, synthesis, and application of the 5-chloro analog of Fischer’s base aldehyde. This document is structured for researchers requiring actionable data for cyanine dye synthesis and functional materials development.
Compound: 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetaldehyde Class: Heterocyclic Polymethine Dye Intermediate
Executive Summary
The 5-chloro analog of Fischer's base aldehyde (often referred to as "5-Chloro-Tribase Aldehyde") is a critical electrophilic building block used to synthesize polymethine cyanine dyes. The introduction of the chlorine atom at the 5-position of the indoline ring imparts specific electronic and physical changes compared to the non-halogenated parent:
-
Bathochromic Shift: The electron-withdrawing nature of chlorine typically induces a red-shift in the absorption maxima of derived dyes.
-
Solubility Modulation: Increased lipophilicity aids in solvation within non-polar matrices (e.g., polymer films).[1]
-
Stacking Interactions: Altered
- stacking capabilities useful in J-aggregate formation.
Chemical Identity & Physiochemical Properties[2][3][4][5][6][7][8]
| Property | Data / Descriptor |
| IUPAC Name | 2-[(2E)-5-Chloro-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]acetaldehyde |
| Common Names | 5-Chloro Fischer's Aldehyde; 5-Chloro-1,3,3-trimethyl-2-formylmethyleneindoline |
| Molecular Formula | |
| Molecular Weight | 235.71 g/mol |
| Parent CAS | 84-83-3 (Non-chlorinated analog for reference) |
| Precursor CAS | 6872-17-9 (5-Chloro-1,3,3-trimethyl-2-methyleneindoline) |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DCM, Chloroform, DMF, Ethanol; Insoluble in Water |
| Melting Point | Predicted:[2][3][4][5][6] 125–135 °C (Typically elevated vs. parent mp of 112–116 °C) |
| Reactivity | Highly reactive electrophile at the aldehyde carbon; Enamine character at the |
Synthetic Pathway: Vilsmeier-Haack Formylation
The most robust route to this aldehyde is the Vilsmeier-Haack formylation of the corresponding methylene base. This protocol ensures high regioselectivity at the reactive exocyclic methylene carbon.
Retrosynthetic Analysis & Workflow
The synthesis relies on the in situ generation of the chloromethyliminium salt (Vilsmeier reagent) which attacks the electron-rich enamine system of the Fischer's base.
Figure 1: Synthetic workflow for the formylation of 5-chloro Fischer's base.
Detailed Protocol
Safety Note:
Step 1: Reagent Preparation
-
Chill 1.2 equivalents of anhydrous DMF to 0°C in a round-bottom flask under Argon/Nitrogen.
-
Dropwise add 1.1 equivalents of Phosphorus Oxychloride (
). -
Observation: The solution will turn pale yellow/viscous as the Vilsmeier complex forms. Stir for 30 mins at 0°C.
Step 2: Formylation
-
Dissolve 1.0 equivalent of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS 6872-17-9) in a minimal amount of DMF.
-
Add the indoline solution dropwise to the Vilsmeier reagent, maintaining temperature
. -
Allow the mixture to warm to room temperature, then heat to 40–50°C for 2 hours.
-
Mechanism: The enamine carbon attacks the chloroiminium ion.
Step 3: Hydrolysis & Workup
-
Pour the reaction mixture onto crushed ice (exothermic quench).
-
Neutralize and basify to pH 9–10 using 20% NaOH or saturated
. -
Critical Step: Stir vigorously for 1 hour. The intermediate iminium salt must hydrolyze to release dimethylamine and form the aldehyde.
-
The product will precipitate as a yellow/orange solid.
-
Filter the solid or extract with Dichloromethane (DCM).
Step 4: Purification
-
Recrystallize from hot Ethanol or Methanol.
-
Yield is typically 70–85%.
Structural Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( )
Solvent:
| Proton Group | Shift ( | Multiplicity | Interpretation |
| -CHO | 9.8 – 10.2 | Doublet ( | Aldehyde proton coupled to the vinyl proton. |
| =CH- | 5.6 – 6.0 | Doublet ( | Methine proton on the chain (alpha to ring). |
| Ar-H (Ring) | 6.8 – 7.4 | Multiplet | Aromatic protons. Look for 3 protons (5-Cl substitution pattern). |
| N-CH3 | 3.2 – 3.4 | Singlet | N-Methyl group. |
| C(CH3)2 | 1.6 – 1.8 | Singlet (6H) | Gem-dimethyl protons (characteristic of indolenine). |
Mechanistic Pathway Diagram
Understanding the electron flow is vital for troubleshooting low yields (often caused by incomplete hydrolysis).
Figure 2: Mechanistic progression from enamine attack to aldehyde formation.
Applications in Drug & Dye Development
The 5-chloro aldehyde is a "chain extender" used to create polymethine dyes.
Hemicyanine Synthesis
Reacting the aldehyde with an amine or hydrazide yields hemicyanines, often used as:
-
Voltage-Sensitive Dyes: For neuronal imaging.
-
Mitochondrial Trackers: The delocalized positive charge (after quaternization) targets mitochondrial potential.
Symmetrical/Asymmetrical Cyanines (Cy3 Analogs)
Condensation with another equivalent of an indolium salt (active methyl) creates trimethine cyanines (Cy3 family).
-
Effect of 5-Cl: The chlorine atom increases the hydrophobicity of the dye, which can reduce aggregation in aqueous buffers or enhance membrane staining efficiency. It also provides a handle for further functionalization (e.g., via Palladium-catalyzed cross-coupling).
References
-
Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier-Haack Reaction. Organic Reactions.[7] Link
-
Cyanine Dye Chemistry: Mishra, A., et al. (2000).[1] Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973-2012.[1] Link
-
Synthesis of Indoline Precursors: Organic Syntheses, Coll. Vol. 3, p. 853 (1955); Vol. 27, p. 80 (1947).[1] (General method for Fischer base synthesis). Link
-
Spectral Data Source: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). (Use for comparing parent indoline spectra). Link
Sources
- 1. CN103242349A - 5-chlorosalicylaldehyde Schiff base tetra-nucleus copper complex as well as preparation method and application thereof - Google Patents [patents.google.com]
- 2. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] , 97% , 27333-50-2 - CookeChem [cookechem.com]
- 4. prepchem.com [prepchem.com]
- 5. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]
Navigating the Nomenclature of a Key Indoline Derivative: A Technical Guide to 5-chloro-1,3,3-trimethyl-2-methyleneindoline
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the nomenclature and key identifiers for the indoline derivative commonly known as 5-chloro-1,3,3-trimethyl-2-methyleneindoline . While the systematic naming of chemical compounds is designed for clarity, the use of historical names, database identifiers, and supplier-specific nomenclature can create ambiguity. This document aims to resolve such ambiguity by consolidating the various synonyms and providing a clear, authoritative reference.
A point of clarification is pertinent at the outset. The query for "5-chloro-2-(2-oxoethylidene)-1,3,3-trimethylindoline" suggests a structure with a (=CH-CHO) group. However, extensive database searches indicate that the widely synthesized and commercially available compound is 5-chloro-1,3,3-trimethyl-2-methyleneindoline , which features a (=CH2) group. It is highly probable that the former is a misnomer for the latter, which will be the focus of this guide.
Primary Identification and Structure
The foundational identity of this compound is established by its CAS Registry Number, which provides an unambiguous link to a specific chemical substance.
The structural formula, depicted below, reveals a chlorinated indoline core with a characteristic exocyclic methylene group.
Caption: Chemical structure of 5-chloro-1,3,3-trimethyl-2-methyleneindoline.
Synonyms and Alternative Nomenclature
This compound is referenced by a variety of names across different platforms and publications. Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing.
| Synonym | Source/Context |
| 5-Chloro-2-methylene-1,3,3-trimethylindoline | Common variant, often used by chemical suppliers.[1][2] |
| 5-chloro-1,3,3-trimethyl-2-methylideneindole | IUPAC Name.[2][5] |
| 1H-Indole, 5-chloro-2,3-dihydro-1,3,3-trimethyl-2-methylene- | Chemical Abstracts indexing name.[2] |
| 5-Chloro-2,3-dihydro-1,3,3-trimethyl-2-methylene-1H-indole | A more descriptive systematic name.[3][4] |
| Indoline, 5-chloro-1,3,3-trimethyl-2-methylene- | Another variation of the systematic name.[2] |
| 1,3,3-Trimethyl-2-methylene-5-chloro-indoline | An older or less common naming convention.[2] |
The relationship between the primary name and its key synonyms can be visualized as follows:
Caption: Relationship between the primary name and its common synonyms.
Experimental and Application Context
Synthesis and Reactivity:
This compound is a derivative of Fischer's base (1,3,3-trimethyl-2-methyleneindoline).[6][7][8] Its synthesis often involves the methylation of 5-chloro-2,3,3-trimethyl-3H-indole. The exocyclic methylene group is a key functional feature, making it a versatile precursor in various chemical reactions. For instance, it undergoes regiospecific 1,3-dipolar cycloaddition reactions with arylnitriloxides and N-phenylarylnitrilimines.[4]
Key Applications:
The primary application of 5-chloro-1,3,3-trimethyl-2-methyleneindoline lies in the synthesis of other complex molecules. It serves as a crucial building block in the creation of:
-
Spiro Compounds: It has been used in the synthesis of 5′,6-dichloro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-indoline].[4]
-
Dyes and Photochromic Materials: Indoline derivatives are foundational in the development of dyes. The parent compound, Fischer's base, is a well-known intermediate for methine and azomethine dyes.[7][9] The introduction of a chloro group at the 5-position modifies the electronic properties and, consequently, the color and stability of the resulting dyes.
Experimental Protocol: A Representative Cycloaddition Reaction
The following is a generalized protocol illustrating the use of 5-chloro-1,3,3-trimethyl-2-methyleneindoline in a 1,3-dipolar cycloaddition, a reaction type highlighted in the literature.[4] This protocol is for illustrative purposes and should be adapted based on the specific reactants and desired product.
-
Reactant Preparation:
-
Dissolve 1 equivalent of 5-chloro-1,3,3-trimethyl-2-methyleneindoline in a suitable aprotic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of the 1,3-dipole (e.g., an arylnitriloxide, generated in situ from the corresponding hydroximoyl chloride and a non-nucleophilic base like triethylamine).
-
-
Reaction Execution:
-
Slowly add the solution of the 1,3-dipole to the solution of the indoline derivative at room temperature with stirring.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting materials and the appearance of a new product spot will indicate reaction progression.
-
Stir the reaction mixture at room temperature for a specified period (typically several hours to overnight) or until the reaction is complete.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture, if necessary (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent in vacuo using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure cycloaddition product.
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Generalized workflow for a 1,3-dipolar cycloaddition reaction.
Conclusion
The compound identified by CAS number 6872-17-9 is most accurately named 5-chloro-1,3,3-trimethyl-2-methyleneindoline or, by IUPAC nomenclature, 5-chloro-1,3,3-trimethyl-2-methylideneindole . A comprehensive understanding of its various synonyms is essential for effective research and development. Its role as a key intermediate in the synthesis of dyes and complex heterocyclic systems underscores its importance in organic and materials chemistry. This guide serves as a centralized reference to aid researchers in navigating the nomenclature of this versatile chemical building block.
References
-
PubChem. 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | C12H14ClN | CID 81308. [Link]
-
Pharmaffiliates. 6872-17-9| Chemical Name : 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. [Link]
-
PureSynth. 5-Chloro-133-Trimethyl-2-Methyleneindoline 95.0%(GC). [Link]
-
PubChemLite. 5-chloro-1,3,3-trimethyl-2-methyleneindoline. [Link]
- Google Patents.
-
Chemsrc. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7. [Link]
-
ResearchGate. reaction of Schiff's bases with chloroacetyl chloride. [Link]
- Google Patents. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
-
Arkivoc. Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. [Link]
- Google Patents. US3865837A - Process for preparing fischer{3 s base.
-
Chemical Communications (RSC Publishing). Fischer's base-triggered formal (3+2) cycloadditions with 3-isothiocyanato oxindoles as acceptor–donor synthons. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | C12H14ClN | CID 81308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pure-synth.com [pure-synth.com]
- 5. PubChemLite - 5-chloro-1,3,3-trimethyl-2-methyleneindoline (C12H14ClN) [pubchemlite.lcsb.uni.lu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]
- 8. Fischer's base-triggered formal (3+2) cycloadditions with 3-isothiocyanato oxindoles as acceptor–donor synthons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]
Heterocyclic Intermediates for Cyanine Dye Synthesis: A Technical Guide
Executive Summary
Cyanine dyes are the workhorses of modern fluorescence imaging, defining the standards for Near-Infrared (NIR) bio-labeling (e.g., Cy5, Cy7, ICG). The photophysical engine of these dyes is not merely the polymethine chain, but the heterocyclic nuclei that flank it.
This guide focuses on the synthesis, functionalization, and reactivity of these core heterocyclic intermediates. While historical literature cites quinolines and benzothiazoles, this guide prioritizes the indolenine (3H-indole) scaffold due to its superior photostability and ease of modification for biological solubility.
Structural Classes & Design Logic
The choice of heterocycle dictates the dye's absorption maximum (
| Heterocycle Class | Structure Base | Key Characteristic | Primary Application |
| Indolenine | 2,3,3-Trimethyl-3H-indole | High photostability; C3-dimethyl steric bulk prevents aggregation. | Bio-labeling (Cy3, Cy5), DNA sequencing. |
| Benzothiazole | 2-Methylbenzothiazole | Stronger electron-withdrawing nature; red-shifts | Photographic sensitizers, nucleic acid stains (TO/YO). |
| Benzoxazole | 2-Methylbenzoxazole | Blue-shifts absorption; high quantum yield. | Short-wavelength imaging. |
| Quinoline | 2- or 4-Methylquinoline | Historical significance; prone to aggregation (J-aggregates). | Film sensitization (Cyanine monomers). |
The "Gem-Dimethyl" Advantage
The 2,3,3-trimethylindolenine is the industry standard because the gem-dimethyl group at the C3 position provides steric hindrance perpendicular to the dye plane. This suppresses
Synthetic Workflow: The Indolenine Route
The synthesis of the active intermediate involves two critical phases: Heterocycle Formation and Quaternization (Activation) .
Phase 1: Fischer Indole Synthesis
The parent heterocycle, 2,3,3-trimethylindolenine, is synthesized via the Fischer Indole reaction.[1] This involves the acid-catalyzed condensation of phenylhydrazine with 3-methyl-2-butanone (methyl isopropyl ketone).
-
Mechanism: Hydrazone formation
[3,3]-Sigmatropic rearrangement Aminal formation Ammonia elimination. -
Critical Control Point: The reaction must be kept anhydrous to drive the equilibrium toward the imine. Zinc chloride (
) or glacial acetic acid are standard catalysts.
Phase 2: Quaternization (The Activation Step)
The neutral indolenine base is relatively unreactive toward condensation. To synthesize a cyanine dye, the nitrogen must be alkylated to form a quaternary ammonium salt .
-
Why? Quaternization makes the C2-methyl group highly acidic (
drops from ~25 to ~15), allowing deprotonation by weak bases (pyridine/TEA) to form the nucleophilic enamine species required for dye assembly.
Visualization: Synthetic Pathway
Figure 1: The conversion of raw precursors into the active indoleninium salt required for cyanine dye synthesis.
Functionalization Strategies: Solving the Solubility Problem
For drug development and biological imaging, hydrophobicity is a failure mode. The standard alkyl halide quaternization (using Ethyl Iodide) produces dyes that precipitate in blood or buffer.
The Solution: Sulfonation via Sultones Instead of alkyl halides, modern protocols use sultones (cyclic sulfonic esters) during the quaternization step.
-
Reagent: 1,4-Butanesultone or 1,3-Propanesultone.
-
Result: Produces a zwitterionic "inner salt" (Sulfonato-indoleninium). The negative charge on the sulfonate balances the positive charge on the nitrogen, resulting in net-neutral but highly water-soluble molecules [2].
Experimental Protocol: Synthesis of Sulfonated Indolenine Intermediate
Objective: Synthesis of 1-(4-sulfobutyl)-2,3,3-trimethylindoleninium (The water-soluble precursor for Cy3/Cy5).
Materials
-
2,3,3-Trimethylindolenine (CAS: 1640-39-7)[2]
-
1,4-Butanesultone (CAS: 1633-83-6)
-
Solvent: 1,2-Dichlorobenzene (high boiling point) or neat (solvent-free).
-
Wash Solvents: Ethyl Acetate, Diethyl Ether.
Step-by-Step Methodology
-
Reaction Setup: In a dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, mix 2,3,3-trimethylindolenine (1.59 g, 10 mmol) and 1,4-butanesultone (1.63 g, 12 mmol).
-
Note: A slight excess (1.2 eq) of sultone drives the reaction to completion.
-
Solvent Choice: While the reaction can be run neat, using 5 mL of 1,2-dichlorobenzene prevents thermal runaway and ensures homogenous heating.
-
-
Thermal Activation: Heat the mixture to 120°C under an inert atmosphere (
or ) for 12–18 hours .-
Observation: The solution will initially be clear/yellowish and will gradually turn pink/reddish (due to trace oxidation/dye formation) and become viscous.
-
-
Precipitation (The Purification Key): Cool the reaction mixture to room temperature. The product is often an oil at this stage.
-
Add 50 mL of Ethyl Acetate slowly with vigorous stirring.
-
The quaternary salt is insoluble in ethyl acetate and will precipitate as a pink/white solid or sticky gum.
-
Decant the supernatant.
-
-
Washing & Trituration: Add 30 mL of acetone or diethyl ether to the residue. Sonicate or stir vigorously to triturate the solid. This removes unreacted starting materials (which are soluble in organic solvents).
-
Filter the solid under vacuum.
-
-
Validation:
-
Yield: Expect 70–85%.
-
NMR (
): Look for the disappearance of the C2-Methyl singlet at ~2.2 ppm (neutral) and the appearance of a downshifted singlet at ~2.8 ppm (cationic), plus the alkyl chain multiplets.
-
Reactivity Logic: The Condensation Interface
Once the intermediate is synthesized, it acts as the nucleophile in the dye assembly.
Mechanism:
-
Base Addition: Pyridine or Triethylamine removes a proton from the C2-methyl group.
-
Enamine Formation: The resulting methylene base (Fischer's base) is the active nucleophile.
-
Attack: It attacks the electrophilic carbon of a polymethine source (e.g.,
-diphenylformamidine for Cy3, or malonaldehyde dianil for Cy5).
Visualization: Reaction Mechanism
Figure 2: The mechanistic transformation of the intermediate into the final dye scaffold.
References
-
Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973–2012. Link
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105–111. Link
-
Luo, S., et al. (2011). "Near-infrared fluorophores for biomedical imaging." Current Pharmaceutical Design, 17(3), 232-245. Link
- Hamer, F. M. (1964). The Cyanine Dyes and Related Compounds. John Wiley & Sons.
Sources
5-chloro-indolineacetaldehyde molecular weight and formula
The following technical guide details the physicochemical properties, synthesis pathways, and handling protocols for 5-chloro-indoline-3-acetaldehyde and its oxidized analog, 5-chloroindole-3-acetaldehyde .
Molecular Characterization, Synthesis Protocols, and Drug Development Applications
Part 1: Executive Summary & Chemical Identity
In the context of drug development—specifically within serotonergic and melatonergic modulator research—the term "5-chloro-indolineacetaldehyde" typically refers to the 3-acetaldehyde derivative of the 5-chloro-indoline (dihydroindole) or 5-chloro-indole scaffold.
These molecules act as critical, albeit transient, electrophilic intermediates. They are most commonly encountered as:
-
Metabolic Intermediates: Formed during the monoamine oxidase (MAO)-mediated deamination of 5-chlorotryptamine.
-
Synthetic Precursors: Used in the Pictet-Spengler cyclization to generate tricyclic pharmacophores (e.g.,
-carbolines).
Due to the high reactivity of the aldehyde moiety (prone to oxidation, reduction, or polymerization), these compounds are rarely isolated as shelf-stable solids but are generated in situ.
Physicochemical Specifications
The table below differentiates between the Indoline (reduced) and Indole (aromatic) forms. Researchers must verify which oxidation state is relevant to their specific pathway.
| Property | 5-Chloro-indoline-3-acetaldehyde | 5-Chloroindole-3-acetaldehyde |
| Core Structure | 2,3-Dihydro-1H-indole (Non-aromatic) | 1H-Indole (Aromatic) |
| Molecular Formula | C₁₀H₁₀ClNO | C₁₀H₈ClNO |
| Molecular Weight | 195.65 g/mol | 193.63 g/mol |
| CAS Registry | N/A (Transient Intermediate) | 10562-49-9 (Generic Indole-3-acetaldehyde ref) |
| Predicted LogP | 1.8 - 2.1 | 2.3 - 2.6 |
| H-Bond Donors | 1 (NH) | 1 (NH) |
| H-Bond Acceptors | 2 (N, O) | 2 (N, O) |
| Stability | Low (Prone to oxidation/polymerization) | Low (Prone to dimerization) |
Note: Do not confuse these with 5-chloroindole-3-carboxaldehyde (MW 179.60, CAS 827-01-0), which lacks the methylene bridge (
) and is a stable, commercially available reagent.
Part 2: Synthesis & Experimental Protocols
Strategic Causality
Direct isolation of 5-chloro-indolineacetaldehydes is challenging due to the "aldol-like" self-condensation propensity of the aldehyde. Therefore, the Self-Validating Protocol below utilizes in situ generation followed by immediate trapping or reduction.
Mechanism:
-
Precursor Selection: 5-Chlorotryptophol (alcohol) is preferred over 5-chlorotryptamine to avoid amine interference during oxidation.
-
Oxidation Method: Dess-Martin Periodinane (DMP) is chosen over Swern oxidation for milder conditions that preserve the sensitive indole/indoline core.
-
Validation: The presence of the aldehyde is confirmed by the disappearance of the alcohol -CH₂- protons (~3.8 ppm) and the appearance of the aldehyde triplet (~9.7 ppm) in ¹H NMR.
Protocol: Synthesis of 5-Chloroindole-3-acetaldehyde (Intermediate)
Targeting the Indole form first, which can be reduced to Indoline if required.
Reagents:
-
5-Chlorotryptophol (1.0 eq)
-
Dess-Martin Periodinane (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium Thiosulfate (
), sat. aq. -
Sodium Bicarbonate (
), sat. aq.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-chlorotryptophol (1.0 g, 5.1 mmol) in anhydrous DCM (20 mL). Cool to 0°C.[1]
-
Oxidation: Add Dess-Martin Periodinane (2.38 g, 5.6 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 45–60 minutes.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear; the aldehyde ( ) will appear as a UV-active spot that stains orange with DNP (2,4-dinitrophenylhydrazine).
-
-
Quench: Dilute with Et₂O (50 mL). Pour into a 1:1 mixture of sat.
and sat. (50 mL) to destroy iodine byproducts. Stir vigorously until the organic layer is clear (approx. 15 min). -
Extraction: Separate layers. Wash organic phase with brine, dry over
, and filter. -
Isolation (Critical): Concentrate in vacuo at low temperature (<30°C) . Do not heat. The resulting oil is the crude 5-chloroindole-3-acetaldehyde.
-
Stability Warning: Use immediately for the next step (e.g., reductive amination or reduction to indoline).
-
Protocol: Reduction to 5-Chloro-indoline-3-acetaldehyde
To access the indoline (dihydro) core, the indole double bond must be reduced. This is best performed after protecting the aldehyde or on the corresponding alcohol/amine before oxidation, as reducing the indole ring in the presence of a free aldehyde is non-chemoselective.
Alternative Route (Indoline-First):
-
Perform Vilsmeier-Haack (POCl₃/DMF) to get 5-chloroindoline-1-carbaldehyde (N-formyl).
-
Note: C3-alkylation of indolines is difficult without oxidizing to indole.
-
Recommended: Synthesize the Indole-3-acetaldehyde (Protocol 2.2), then perform ionic hydrogenation (Triethylsilane/TFA) to reduce the indole double bond to indoline, though this may also reduce the aldehyde.
Best Practice: Synthesize 5-chloroindoline-3-ethanol (reduced tryptophol) first, then oxidize carefully to the acetaldehyde using the DMP protocol above.
Part 3: Metabolic & Signaling Pathways (Visualization)
The following diagram illustrates the metabolic fate of 5-chlorotryptamine, highlighting the position of the acetaldehyde intermediate. This is critical for researchers designing MAO inhibitors or melatonin receptor agonists.
Figure 1: Metabolic pathway of 5-chlorotryptamine showing the central role of the acetaldehyde intermediate. The aldehyde is the bifurcation point between oxidation (acid) and reduction (alcohol).
Part 4: Applications in Drug Discovery
Pharmacophore Utility
The 5-chloro-indoline/indole motif is a "privileged structure" in medicinal chemistry, mimicking the endogenous neurotransmitters serotonin and melatonin.
-
Melatonin Receptors (
): The 5-chloro substituent increases lipophilicity and metabolic stability compared to the 5-methoxy group of melatonin. -
IDO1 Inhibitors: Indole-3-acetaldehyde derivatives are explored as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a cancer immunotherapy target.
Handling Precautions
-
Oxidation Sensitivity: The aldehyde rapidly oxidizes to 5-chloroindole-3-acetic acid in air. Store under Argon at -20°C.
-
Bisulfite Adducts: For storage, convert the aldehyde to its sodium bisulfite adduct (solid), which can be hydrolyzed back to the free aldehyde with aqueous carbonate before use.
References
-
PubChem. 5-Chloroindole-3-carboxaldehyde (Compound Summary). National Library of Medicine. [Link]
-
Zhang, X., et al. (2021).[4] Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase.[4] PMC. [Link]
-
NIST WebBook. Indole-3-acetaldehyde Properties and Spectra. National Institute of Standards and Technology. [Link]
Sources
- 1. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 2. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloroindole synthesis - chemicalbook [chemicalbook.com]
- 4. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
preparing pH-sensitive probes with 5-chloro-indoline derivatives
Application Note: Engineering pH-Sensitive Probes using 5-Chloro-Indoline Scaffolds
Executive Summary
This guide details the engineering of pH-sensitive fluorescent probes utilizing a 5-chloro-indoline donor scaffold. While standard indoline-based probes (e.g., unsubstituted spiropyrans or hemicyanines) often exhibit pKa values in the near-neutral range (pH 6.0–7.0), the introduction of an electron-withdrawing chlorine substituent at the 5-position of the indoline ring significantly modulates the intramolecular charge transfer (ICT) and spiro-ring stability. This modification shifts the pKa toward the acidic region (pH 4.5–5.5), rendering these probes highly specific for lysosomal environments where distinguishing acidic organelles from the cytosolic background is critical.
Chemical Design Principles
The core mechanism relies on the reversible transformation between a non-fluorescent, closed Spiro (SP) form and a highly fluorescent, open Merocyanine (MC) form.
-
The Switch: In basic or neutral conditions, the molecule exists as a closed spiro-ring (colorless, non-fluorescent). In acidic environments (high
), the spiro-C-O bond cleaves, and the oxygen is protonated (or stabilized), resulting in a conjugated, fluorescent merocyanine cation. -
The 5-Chloro Effect: The chlorine atom at the 5-position of the indoline ring exerts a negative inductive effect (-I). This destabilizes the positive charge on the indolium nitrogen in the open Merocyanine form. Consequently, the equilibrium is pushed toward the closed form.
-
Result: A higher concentration of protons (lower pH) is required to force the ring open compared to the unsubstituted analog. This effectively lowers the pKa , tuning the sensitivity to the lysosomal window.
Mechanism Diagram
Caption: The reversible acidochromic switching mechanism. The 5-chloro substituent on the indoline donor (left side of the molecule) modulates the energy barrier of this transition.
Experimental Protocols
Phase 1: Synthesis of the 5-Chloro-Indolenine Precursor
Objective: Synthesize 5-chloro-2,3,3-trimethyl-3H-indole via Fischer Indole Synthesis.
Reagents:
-
4-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
3-Methyl-2-butanone (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Sulfuric Acid (H₂SO₄) (Catalyst)[1]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in 20 mL of glacial acetic acid.
-
Addition: Add 3-methyl-2-butanone (12 mmol) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux (110°C) for 4 hours. The solution will turn dark brown/red as the hydrazone forms and undergoes [3,3]-sigmatropic rearrangement.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (100 mL). Neutralize with saturated NaOH solution until pH ~9-10.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 10:1) to yield a yellow oil/solid.
Phase 2: Quaternization (Indolium Salt Formation)
Objective: Activate the nitrogen center to create the electron-accepting indolium core.
Reagents:
-
5-Chloro-2,3,3-trimethyl-3H-indole (from Phase 1)
-
Iodomethane (excess) or 1,3-Propane sultone (for zwitterionic/water-soluble probes)
-
Acetonitrile (ACN)
Protocol:
-
Dissolve the indole derivative (5 mmol) in anhydrous ACN (15 mL).
-
Add Iodomethane (15 mmol) carefully (fume hood mandatory).
-
Note: If biological solubility is paramount, substitute Iodomethane with 1,3-propane sultone to generate a sulfonate zwitterion, which improves cell permeability and solubility.
-
-
Reflux at 80°C for 6–12 hours.
-
Cool to room temperature. The product (5-chloro-1,2,3,3-tetramethyl-3H-indolium iodide) usually precipitates as a solid.
-
Filter the precipitate and wash with cold diethyl ether to remove unreacted starting materials.
Phase 3: Condensation to Final Probe (Spiropyran)
Objective: Link the indolium donor with a salicylaldehyde acceptor to form the pH-sensitive switch.
Reagents:
-
5-Chloro-Indolium Salt (from Phase 2)
-
5-Nitrosalicylaldehyde (or unsubstituted Salicylaldehyde)
-
Piperidine (Catalyst)
Protocol:
-
Dissolve the Indolium salt (1 mmol) and Salicylaldehyde derivative (1 mmol) in Ethanol (10 mL).
-
Add 2–3 drops of Piperidine.
-
Reflux for 4–6 hours. The color will change significantly (often deep purple/red in solution due to the open form at high temp).
-
Cool to room temperature. The closed spiro-form often precipitates as a pale solid.
-
Recrystallize from Ethanol/Hexane.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route for the production of 5-chloro-indoline based pH probes.
Characterization & Validation
A. Spectroscopic Validation (pH Titration)
You must determine the pKa to confirm lysosomal targeting capability.
-
Buffer Preparation: Prepare Citrate-Phosphate buffers ranging from pH 3.0 to pH 8.0 (0.2 pH unit intervals).
-
Stock Solution: Dissolve the probe in DMSO (1 mM).
-
Titration: Add 10 µL of stock to 2 mL of each buffer (Final conc: 5 µM).
-
Measurement: Record Fluorescence Emission (Excitation ~530-550 nm depending on the acceptor).
-
Data Analysis: Plot Fluorescence Intensity (
) vs. pH. Fit the data to the Boltzmann Sigmoidal Equation :
B. Substituent Effect Data Comparison
The following table illustrates why the 5-Chloro derivative is superior for acidic organelles compared to the unsubstituted (H) or electron-donating (OMe) variants.
| Substituent (R) | Electronic Effect ( | Approx. pKa | Primary Localization | Fluorescence Response |
| -H (Standard) | Neutral | 6.2 – 6.8 | Cytosol / Early Endosome | High background at physiological pH |
| -OMe | Electron Donating | 7.0 – 7.5 | Cytosol | Always ON (poor contrast) |
| -Cl (Target) | Electron Withdrawing | 4.5 – 5.2 | Lysosome | Dark in Cytosol, Bright in Lysosome |
| -NO₂ | Strong E.W.G. | < 3.5 | Gastric / Extreme Acid | Too insensitive for lysosomes |
Troubleshooting & Critical Parameters
-
Issue: Low Yield in Fischer Synthesis.
-
Issue: Probe is Always Fluorescent (High Background).
-
Cause: Ring opening occurring at neutral pH.
-
Fix: The pKa is too high. Verify the presence of the Chlorine atom (Mass Spec). If confirmed, consider adding an electron-withdrawing group to the aldehyde side (e.g., use 5-nitro-salicylaldehyde) to further destabilize the open cation.
-
-
Issue: Poor Solubility in Buffer.
-
Fix: If using the Methyl-iodide salt, switch to the Propane Sultone route (Phase 2) to create a zwitterion. Use <1% DMSO as a co-solvent during imaging.
-
References
-
MDPI. (2023). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore. Retrieved from [Link]
-
National Institutes of Health (PMC). (2019). Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores. Retrieved from [Link]
-
Wiley Online Library. (2017). Tuning the pKa of Fluorescent Rhodamine pH Probes through Substituent Effects. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes with high pKa values based on traditional, near-infrared rhodamine, and hemicyanine fluorophores for sensitive detection of lysosomal pH variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for the Synthesis and Use of Voltage-Sensitive Dyes from 5-Chloro-Indoline Intermediates
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of indoline-based voltage-sensitive dyes (VSDs), utilizing 5-chloro-indoline as a key intermediate. Voltage-sensitive dyes are indispensable tools in cellular bioelectricity research, enabling high-resolution optical measurement of membrane potential dynamics in excitable cells like neurons and cardiomyocytes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established chemical principles and field-proven biological applications. We will explore the rationale behind the synthetic strategy, provide step-by-step methodologies for synthesis and purification, and detail a complete workflow for applying the synthesized dye to monitor neuronal activity in cell culture.
Introduction: The Power of Optical Electrophysiology
Traditional electrophysiology, while the gold standard for measuring membrane potential, is inherently low-throughput, typically limited to a few cells at a time.[3] Voltage-sensitive dyes overcome this limitation by converting changes in membrane potential into a fluorescent signal, allowing for simultaneous monitoring of electrical activity across large populations of cells.[2][4]
Mechanism of Action
Indoline-based styryl dyes, the focus of this guide, are typically classified as "fast" VSDs. Their voltage sensitivity arises from a phenomenon known as the electrochromic or molecular Stark effect.[5][6]
-
Ground State: The dye molecule has an asymmetric distribution of electrons.
-
Excitation: Upon absorbing a photon, there is a significant redistribution of electron density within the chromophore.
-
Electric Field Interaction: The transmembrane electric field interacts with the dye's dipole moment. A change in membrane potential (e.g., during an action potential) alters the energy difference between the ground and excited states. This results in a slight shift in the absorption and emission spectra.[7]
-
Signal Detection: By exciting at the edge of the absorption spectrum, this spectral shift is converted into a detectable change in fluorescence intensity (ΔF/F).[7]
The rigid structure of dyes like the ANNINE series, which are related to the indoline dyes discussed here, ensures that the response is almost purely electrochromic, providing a rapid and linear response to voltage changes.[6]
The Role of the 5-Chloro-Indoline Intermediate
The indoline moiety serves as a potent electron-donating group in the D-π-A (Donor-π-Acceptor) architecture common to many organic dyes.[8][9][10] The introduction of a chlorine atom at the 5-position serves two primary purposes:
-
Electronic Tuning: As an electron-withdrawing group, the chlorine atom subtly modifies the electron-donating strength of the indoline nitrogen, which can be used to fine-tune the dye's spectral properties and voltage sensitivity.
-
Synthetic Handle: The chloro-group can serve as a site for further chemical modification, allowing for the creation of a diverse library of dyes with varied properties.
Synthesis of a Representative Indoline-Based VSD
This section details a representative synthesis of a styryl-type voltage-sensitive dye, herein named VSD-5Cl , starting from a 5-chloro-indoline derivative. The core of this synthesis is a Knoevenagel condensation reaction.
Synthetic Workflow
The overall process involves a two-step procedure: N-alkylation of the 5-chloro-indoline to improve its solubility and reactivity, followed by condensation with a pyridinium salt to form the final styryl dye.
Caption: Synthetic workflow for VSD-5Cl.
Detailed Synthesis Protocol: VSD-5Cl
Disclaimer: This protocol involves hazardous chemicals and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-(5-chloro-2,3-dihydro-1H-indol-1-yl)propane-1-sulfonate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-indoline (1.53 g, 10 mmol) and acetonitrile (40 mL).
-
Reagent Addition: Add 1,3-propanesultone (1.34 g, 11 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12 hours under a nitrogen atmosphere.
-
Workup: Allow the reaction to cool to room temperature. The zwitterionic product will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 20 mL), and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of VSD-5Cl
-
Setup: To a 100 mL round-bottom flask, add the N-alkylated intermediate from Step 1 (2.75 g, 10 mmol) and 4-methyl-N-propylpyridinium iodide (2.63 g, 10 mmol).
-
Solvent & Catalyst: Add absolute ethanol (50 mL) followed by piperidine (0.5 mL).
-
Rationale: Piperidine acts as a basic catalyst to facilitate the deprotonation of the pyridinium methyl group, initiating the condensation reaction with the indoline aldehyde (formed in situ or from a related precursor).
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 8 hours. The solution will turn a deep red/purple color. Monitor the reaction by TLC.
-
Purification: a. Cool the reaction mixture and reduce the solvent volume by approximately half using a rotary evaporator. b. Precipitate the crude dye by adding the concentrated solution dropwise to vigorously stirring cold diethyl ether (200 mL). c. Collect the crude solid by filtration. d. Purify the dye using column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10). e. Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum.
Physicochemical Characterization
Confirming the identity and purity of the synthesized dye is critical for reproducible biological experiments.
| Parameter | Method | Expected Result for VSD-5Cl | Purpose |
| Absorption Max (λmax) | UV-Vis Spectroscopy | ~480-520 nm (in Ethanol) | Confirms chromophore formation and concentration. |
| Emission Max (λem) | Fluorescence Spectroscopy | ~600-650 nm (in Ethanol) | Determines optimal emission filter for imaging. |
| Molar Absorptivity (ε) | UV-Vis Spectroscopy | > 30,000 M-1cm-1 | Quantifies the dye's light-harvesting ability. |
| Purity | HPLC | > 95% | Ensures experimental consistency. |
| Identity | 1H NMR, Mass Spec. | Consistent with proposed structure | Confirms chemical structure and molecular weight. |
Application Protocol: Imaging Neuronal Activity
This protocol describes the use of the synthesized VSD-5Cl for monitoring spontaneous electrical activity in dissociated rat hippocampal cultures.[4]
Experimental Workflow
Caption: Workflow for voltage imaging in cultured neurons.
Step-by-Step Staining and Imaging Protocol
-
Prepare Dye Stock Solution: Dissolve the synthesized VSD-5Cl in high-quality, anhydrous DMSO to create a 10 mM stock solution. Store at -20°C, protected from light and moisture.[14]
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution into a physiological saline solution, such as artificial cerebrospinal fluid (ACSF), to a final working concentration of 5-10 µM.[14] For some dyes, adding a dispersing agent like Pluronic F-127 (0.02%) can aid in loading.[14]
-
Cell Staining: a. Prepare dissociated rat hippocampal cultures according to established protocols.[4] b. Remove the culture medium from the cells and replace it with the staining solution. c. Incubate the cells for 20-30 minutes at 37°C.
-
Washing: After incubation, gently wash the cells twice with fresh, pre-warmed ACSF to remove excess dye and reduce background fluorescence.[14]
-
Imaging: a. Transfer the stained cells to the stage of an inverted fluorescence microscope equipped for high-speed imaging. b. Use a suitable objective (e.g., 20x water-immersion) and appropriate filter sets for the dye's spectral properties. c. Acquire images continuously for 10-30 seconds at a high sampling rate (e.g., 500 Hz) to capture fast action potentials.[4]
-
Data Analysis: a. Identify active cells and draw regions of interest (ROIs) around the cell bodies. b. Extract the average fluorescence intensity for each ROI over time. c. Correct for photobleaching by fitting and subtracting an exponential decay function from the fluorescence trace.[14] d. Calculate the fractional fluorescence change (ΔF/F) as (F - F₀) / F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence.[14]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Noise Ratio | Low dye concentration; High background fluorescence; Phototoxicity causing cell health decline. | Optimize dye concentration and incubation time. Increase wash steps. Reduce illumination intensity or exposure time. |
| No Signal Detected | Incorrect filter sets; Dye degradation; Cells are not electrically active. | Verify excitation/emission filters match dye spectra. Use fresh dye stock. Confirm cell viability and activity with a positive control (e.g., KCl depolarization). |
| Rapid Photobleaching | Illumination intensity is too high; Long exposure time. | Reduce illumination intensity. Use a more sensitive camera to allow for shorter exposure times. Use an anti-fade agent in the imaging medium if compatible. |
| Cell Toxicity | Dye concentration is too high; Prolonged incubation or imaging. | Perform a dose-response curve to find the optimal non-toxic concentration. Minimize the duration of the experiment. |
Conclusion
The synthesis of voltage-sensitive dyes from 5-chloro-indoline intermediates provides a versatile platform for developing novel optical probes. By following the detailed synthesis, characterization, and application protocols outlined in this guide, researchers can reliably produce and utilize these powerful tools to investigate the complex electrical dynamics of excitable cells, paving the way for new discoveries in neuroscience and advancing high-throughput screening in drug development.
References
- Title: Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC Source: National Institutes of Health URL
- Title: A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes Source: bioRxiv URL
- Title: A Comparative Guide to Fast Voltage-Sensitive Dyes for Cellular Bioelectricity Research Source: Benchchem URL
- Title: Voltage-sensitive fluorescence of ANNINE-6plus (top) and ANNINE-6...
- Title: ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC Source: National Institutes of Health URL
- Title: ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity Source: ResearchGate URL
- Title: ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and ...
- Title: Work mechanisms of voltage sensing dyes. (a) Electrochromic dyes...
- Title: Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy Source: Frontiers URL
- Title: Voltage-sensitive dye Source: Scholarpedia URL
- Title: Synthesis and Characterization of Indoline-based Organic Sensitizers for Photoelectrochemical Cells Source: Institute for Color Science and Technology URL
- Title: Is it possible to measure the membrane potential of live cells in a 96 well plate using voltage sensitive dyes such as oxonols?
- Title: Monitoring neuronal activity with voltage-sensitive fluorophores - PMC Source: National Institutes of Health URL
- Title: Synthesis and Characterization of Indoline-based organic sensitizers for photoelectrochemical cells Source: SID URL
- Title: Voltage-sensitive dye - Wikipedia Source: Wikipedia URL
- Title: Seeing the Spikes: The Future of Targetable Synthetic Voltage Sensors Source: ACS Publications URL
- Title: The mechanism of voltage-sensitive electrochromic dyes. (a)...
- Title: Indoline-Based Donor-π-Acceptor Visible-Light Responsive Organic Dyes for Dye-Sensitized Solar Cells Source: ACS Publications URL
- Title: Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC Source: National Institutes of Health URL
- Title: Molecular structure of indoline-based dyes with multiple electron donor Source: ResearchGate URL
Sources
- 1. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 2. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ANNINE-6plus, a voltage-sensitive dye with good solubility, strong membrane binding and high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol: Synthesis of a Symmetrical Heptamethine Cyanine Dye via Condensation of 5-Chloro-Substituted Indoleninium Salt with Glutaconaldehyde Dianil
Introduction
Heptamethine cyanine dyes are a prominent class of organic fluorophores characterized by their strong absorption and fluorescence in the near-infrared (NIR) region (700-900 nm). This spectral window is highly advantageous for biological imaging applications due to reduced tissue autofluorescence, deeper light penetration, and minimal phototoxicity. The photophysical properties of these dyes can be finely tuned by modifying their heterocyclic nuclei and the polymethine chain.[1][2] The introduction of a chloro-substituent on the indolenine ring, as in the case of the target molecule, can influence the electronic properties and, consequently, the spectral characteristics of the dye.
This document provides a comprehensive guide for the synthesis of a symmetrical heptamethine cyanine dye through the condensation of a 5-chloro-substituted indoleninium salt with glutaconaldehyde dianil monohydrochloride. The protocol is designed for researchers in chemistry, materials science, and drug development, offering a detailed, step-by-step methodology and insights into the reaction mechanism.
Reaction Principle and Mechanism
The synthesis of symmetrical heptamethine cyanine dyes is typically achieved through the condensation of two equivalents of a quaternary heterocyclic salt with a five-carbon bridging agent.[3] In this protocol, the quaternary heterocyclic salt is a 5-chloro-substituted N-alkyl-2,3,3-trimethylindoleninium iodide, and the bridging agent is glutaconaldehyde dianil monohydrochloride (also known as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride).
The overall reaction proceeds in two main stages:
-
Preparation of the Quaternary Indoleninium Salt: The synthesis begins with the quaternization of a 5-chloro-2,3,3-trimethylindolenine precursor. This is typically achieved via an N-alkylation reaction with an alkylating agent, such as methyl iodide, to form the corresponding N-alkyl-5-chloro-2,3,3-trimethylindoleninium iodide. The quaternization of the nitrogen atom is crucial as it activates the methyl group at the 2-position, rendering it sufficiently acidic to be deprotonated in the subsequent condensation step.
-
Condensation Reaction: The condensation is a base-catalyzed reaction. In the presence of a base, such as pyridine or sodium acetate, the indoleninium salt forms a reactive methylene base intermediate. This nucleophilic intermediate then attacks the electrophilic polymethine chain of the glutaconaldehyde dianil. A second equivalent of the indoleninium salt reacts with the other end of the polymethine chain, followed by the elimination of two molecules of aniline and water to form the stable, conjugated heptamethine cyanine dye.[4]
Experimental Protocol
Part 1: Synthesis of N-Ethyl-5-chloro-2,3,3-trimethylindoleninium Iodide
This procedure outlines the N-alkylation of 5-chloro-2,3,3-trimethylindolenine to form the quaternary ammonium salt necessary for the condensation reaction.
Materials:
-
5-chloro-2,3,3-trimethylindolenine
-
Iodoethane
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2,3,3-trimethylindolenine (1 equivalent) in anhydrous acetonitrile.
-
Add iodoethane (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N-Ethyl-5-chloro-2,3,3-trimethylindoleninium iodide as a crystalline solid.
Part 2: Synthesis of the Symmetrical Heptamethine Cyanine Dye
This part details the condensation of the prepared indoleninium salt with glutaconaldehyde dianil monohydrochloride.
Materials:
-
N-Ethyl-5-chloro-2,3,3-trimethylindoleninium iodide (from Part 1)
-
Glutaconaldehyde dianil monohydrochloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Ethanol
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add N-Ethyl-5-chloro-2,3,3-trimethylindoleninium iodide (2.2 equivalents) and glutaconaldehyde dianil monohydrochloride (1 equivalent).
-
Add a solvent mixture of anhydrous pyridine and acetic anhydride (e.g., a 3:1 v/v ratio).
-
Heat the reaction mixture with stirring at 110-120 °C for 2-3 hours. The solution will develop a deep blue or green color, indicative of dye formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of diethyl ether to precipitate the crude dye.
-
Collect the crude product by vacuum filtration and wash thoroughly with diethyl ether.
-
For purification, the crude dye can be recrystallized from a suitable solvent system, such as ethanol or a mixture of methanol and ethyl acetate.[4]
-
Dry the purified dye under vacuum. The final product is a deeply colored solid with a metallic luster.
Reaction Parameters and Data
| Parameter | Value/Condition | Rationale |
| Indoleninium Salt:Dianil Ratio | 2.2 : 1 (molar) | A slight excess of the indoleninium salt ensures complete consumption of the bridging agent. |
| Solvent System | Pyridine/Acetic Anhydride | Pyridine acts as a base to facilitate the formation of the reactive methylene intermediate, while acetic anhydride serves as a dehydrating agent.[4] |
| Reaction Temperature | 110-120 °C | Provides sufficient energy to overcome the activation barrier for the condensation and elimination steps. |
| Reaction Time | 2-3 hours | Typically sufficient for the reaction to reach completion. Monitoring by TLC is recommended. |
| Purification Method | Precipitation and Recrystallization | Effective for removing unreacted starting materials and byproducts. |
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Sources
- 1. Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Bioconjugation Strategies Using 5-Chloro-Indolenine Derived Fluorophores
Introduction: The 5-Chloro Advantage
In the landscape of fluorescent labeling, the 5-chloro-indolenine core (derived from 5-chloro-indoline ) represents a critical structural motif used to engineer high-performance cyanine dyes (e.g., analogs of Cy3, Cy5, and Cy7). While standard cyanine dyes are ubiquitous, derivatives synthesized from 5-chloro-indoline precursors offer distinct physicochemical advantages:
-
Photostability: The electron-withdrawing chlorine substituent at the 5-position of the indolenine ring stabilizes the polymethine chromophore against oxidative photobleaching.
-
Bathochromic Shift: The substitution typically induces a red-shift (10–15 nm) in absorption and emission maxima, pushing probes further into the "optical window" of biological tissue and reducing autofluorescence interference.
-
Hydrophobic Tuning: The chlorine atom increases the lipophilicity of the fluorophore. While this enhances membrane permeability for cellular stains, it requires specific handling during bioconjugation to prevent dye aggregation (H-dimer formation) on the protein surface.
This guide provides a rigorous protocol for utilizing 5-Chloro-Indolenine Cyanine (5-Cl-IC) reagents, specifically focusing on N-hydroxysuccinimide (NHS) ester derivatives for amine labeling.
Chemical Lineage & Mechanism
Understanding the reagent's origin is essential for troubleshooting. The labeling reagent is not 5-chloro-indoline itself, but a polymethine dye constructed from it.
Synthesis Pathway
The 5-chloro-indoline is oxidized to 5-chloro-indolenine (2,3,3-trimethyl-5-chloro-3H-indole), which serves as the nucleophilic heterocycle in the condensation reaction with a polymethine linker (e.g., malonaldehyde dianil).
Conjugation Mechanism (NHS Ester)
The labeling reagent typically carries an NHS ester on a hexanoic acid arm attached to the indole nitrogen. This active ester reacts with primary amines (
Figure 1: The synthetic lineage from 5-chloro-indoline precursor to the final bioconjugate.
Protocol: High-Fidelity Antibody Labeling
Objective: Label 1 mg of IgG antibody with a 5-Cl-Cy5-NHS ester derivative to achieve a Degree of Labeling (DOL) of 2–4.
Materials Required[1][2]
-
Protein: IgG Antibody (1 mg/mL in PBS, free of BSA/Gelatin/Azide).
-
Reagent: 5-Cl-Cy5-NHS Ester (MW ≈ 750–900 Da, depending on counterion).
-
Solvent: Anhydrous DMSO or DMF (High purity).
-
Reaction Buffer: 1M Sodium Bicarbonate (
), pH 8.3–8.5. -
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.
Critical Pre-Conjugation Steps
Expert Insight: 5-chloro-substituted dyes are more hydrophobic than their non-chlorinated counterparts. Dissolving them directly in aqueous buffer often leads to microprecipitation, resulting in poor labeling efficiency.
-
Solubilization: Dissolve the 5-Cl-Cy5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .
-
Note: Prepare this immediately before use. NHS esters hydrolyze rapidly in moisture.
-
-
Buffer Exchange (If necessary): Ensure the antibody is in a buffer free of primary amines (Tris, Glycine). If the antibody is in Tris, dialyze against PBS (pH 7.4) first.
Step-by-Step Procedure
Step 1: pH Adjustment
Add 100 µL of 1M Sodium Bicarbonate (pH 8.3) to 1 mL of the IgG solution.
-
Target pH: The reaction requires a deprotonated amine (alkaline conditions), but pH > 9.0 accelerates NHS hydrolysis. pH 8.3 is the "sweet spot."
Step 2: Dye Addition & Incubation
Calculate the molar excess. For 5-chloro-cyanines, a 15:1 molar excess (Dye:Protein) is recommended due to the steric bulk of the chlorine atoms potentially slowing kinetics slightly compared to standard Cy5.
-
Calculation:
-
Example: For 1 mg IgG (150 kDa), 15x excess, Dye MW 800, Dye Conc 10 mg/mL:
-
-
Action: Slowly add the calculated volume of dye to the protein solution while vortexing gently.
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark with continuous gentle agitation.
Step 3: Quenching (Optional but Recommended)
Add 50 µL of 1M Tris (pH 8.0) or Glycine to quench unreacted NHS esters. Incubate for 10 minutes.
Step 4: Purification
Remove excess free dye using a spin desalting column (e.g., Zeba spin, Sephadex G-25).
-
Why? Dialysis can be slow and may lead to dye aggregation inside the bag. Spin columns are faster and remove hydrophobic free dye more effectively.
Quality Control & Validation
Trustworthiness Check: You must validate the conjugate. A simple absorbance scan is insufficient without correcting for the "Blue Shoulder" effect common in chlorinated cyanines.
Degree of Labeling (DOL) Calculation
Measure absorbance at 280 nm (
Constants Table:
| Parameter | Value (Approx for 5-Cl-Cy5) |
|---|
|
The "Blue Shoulder" Diagnostic
5-chloro-cyanines are prone to forming H-aggregates (stacked dimers) on the protein surface if over-labeled.
-
Check: Inspect the absorbance spectrum.
-
Pass: A sharp, single peak at
(e.g., ~650 nm). -
Fail: A prominent shoulder or secondary peak at a shorter wavelength (~600 nm).
-
Fix: If H-aggregates are present, the fluorophore is self-quenching. Repeat the labeling with a lower molar excess (e.g., 10:1) or add 5-10% glycerol to the storage buffer.
Figure 2: The self-validating workflow for antibody conjugation.
References
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. Link
- Foundational text on cyanine dye synthesis and NHS-ester activ
-
Umezawa, K., et al. (2009). "Bright, Color-Tunable Fluorescent Dyes in the Visible-Near-Infrared Region." Analytical Sciences. Link
- Details the spectral shifts and stability conferred by substituents on the indolenine ring.
-
Lumiprobe Corporation. "Cyanine Dye Labeling Protocol." Technical Documentation. Link
- Standard industry protocols for NHS-ester labeling.
-
Thermo Fisher Scientific. "Degree of Labeling (DOL) Calculator." Protein Biology Tools. Link
- Authoritative source for DOL calcul
solid-phase synthesis of polymethine dyes with chloro-substituted indolines
Application Note: High-Fidelity Solid-Phase Synthesis of Chloro-Functionalized Polymethine Dyes
Part 1: Strategic Overview & Scientific Rationale
1.1 The "Chloro" Imperative in Dye Chemistry In the development of Near-Infrared (NIR) probes for drug delivery and diagnostic imaging, chlorine substitution plays two distinct but critical roles:
-
Meso-Chlorine (Chain Substitution): The chlorine atom at the central (meso) position of the polymethine chain acts as a reactive "handle." It is an excellent leaving group for SRN1 or SNAr reactions, allowing the dye to be conjugated to tumor-targeting ligands (peptides, antibodies) via nucleophilic substitution with amines or thiols.
-
Ring-Chlorine (Indolenine Substitution): Chlorine substituents on the aromatic indolenine rings (typically at the 5-position) significantly enhance photostability and modulate lipophilicity, preventing rapid photobleaching during in vivo imaging.
1.2 Why Solid-Phase Synthesis (SPS)? Traditional solution-phase synthesis of polymethine dyes suffers from difficult purification steps (removing sticky tar-like byproducts) and aggregation issues. SPS offers a "Pseudo-Dilution" effect, where the immobilization of the dye on a resin prevents intermolecular aggregation (H-dimer formation) and allows for the filtration of excess reagents, resulting in higher purity crude products.
1.3 The Resin Choice: 2-Chlorotrityl Chloride (2-CTC) We utilize 2-Chlorotrityl Chloride (2-CTC) resin for this protocol.[1][2]
-
Causality: 2-CTC is an acid-labile resin. It allows for the cleavage of the final dye using mild acid (1% TFA or Acetic Acid/TFE), which is crucial because the polymethine chain is sensitive to the harsh acids (95% TFA) typically used with Wang or Rink Amide resins.
Part 2: Experimental Protocols
Workflow Logic
The synthesis follows a A-B-A or A-B-C assembly strategy:
-
Linker B (the chloro-functionalized bridge) is condensed.
-
Indolenine C (or a second equivalent of A) closes the dye.
Materials & Reagents
-
Resin: 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).
-
Indolenine Building Block: 1-(5-Carboxypentyl)-2,3,3-trimethyl-5-chloro-3H-indolium bromide (Functionalized for resin attachment).
-
Linker: 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (The "Bisaldehyde" for heptamethine dyes).[4]
-
Solvents: Anhydrous Dichloromethane (DCM), DMF, Acetic Anhydride (Ac₂O).
-
Base:
-Diisopropylethylamine (DIPEA).
Protocol A: Resin Loading (Immobilization)
Objective: Covalent attachment of the first indolenine unit via the carboxylic acid tail.
-
Swelling: Place 500 mg of 2-CTC resin in a solid-phase reaction vessel. Add 5 mL of dry DCM and shake for 20 minutes. Drain.
-
Loading Solution: Dissolve 1.2 equivalents (relative to resin loading) of the Carboxy-Indolenine and 3.0 equivalents of DIPEA in 5 mL of dry DCM.
-
Note: A small amount of DMF (up to 10%) can be added if the indolenine salt is not fully soluble in DCM.
-
-
Coupling: Add the solution to the resin. Shake at room temperature for 2 hours.
-
Capping: To block unreacted chloride sites (preventing non-specific binding later), add 0.5 mL of Methanol (MeOH) and 1 mL of DIPEA to the reaction mixture. Shake for 20 minutes.
-
Wash: Drain and wash the resin: 3x DCM, 3x DMF, 3x DCM.
Protocol B: On-Resin Polymethine Assembly
Objective: Condensation of the linker to form the dye chromophore.
-
Linker Activation: In a separate vial, dissolve 3.0 equivalents of the Chloro-Bisaldehyde Linker in a mixture of DMF/Ac₂O (1:1 v/v).
-
Mechanistic Insight: Acetic anhydride promotes the formation of the reactive iminium species required for Knoevenagel-type condensation.
-
-
First Condensation: Add the linker solution to the resin-bound indolenine. Shake for 4 hours at 40°C.
-
Visual Check: The resin should turn a deep red/purple color.
-
-
Wash: Drain and wash resin thoroughly with DMF (5x) to remove excess linker.
-
Second Condensation (Dye Closure): Dissolve 3.0 equivalents of the Second Indolenine (can be the same as the first or different for asymmetric dyes) in DMF/Ac₂O (1:1). Add to the resin.[1][2]
-
Reaction: Shake for 4–6 hours at 60°C.
-
Critical Step: Heat is often required here to drive the reaction to completion on the solid support due to steric hindrance.
-
Visual Check: Resin turns dark green/blue (characteristic of heptamethine cyanines).
-
-
Final Wash: Drain and wash: 3x DMF, 3x DCM, 3x MeOH, 3x Et₂O. Dry resin under vacuum.[2][5]
Protocol C: Cleavage & Purification
Objective: Release the dye without degrading the chloro-substituent.
-
Cleavage Cocktail: Prepare a solution of 1% TFA in DCM (or 20% Hexafluoroisopropanol (HFIP) in DCM for hyper-acid-sensitive dyes).
-
Release: Add 5 mL of cocktail to the resin. Shake for 5 x 2 minutes. Collect the filtrate immediately into a flask containing 1 mL of 10% pyridine in MeOH (to neutralize the acid immediately).
-
Why? Prolonged exposure to TFA can hydrolyze the meso-chlorine or degrade the polymethine chain.
-
-
Workup: Concentrate the filtrate under reduced pressure. Precipitate the dye by adding cold Diethyl Ether.[6]
-
Purification: The crude solid is usually >85% pure. Final polishing can be done via semi-prep HPLC (Acetonitrile/Water gradient).
Part 3: Data & Visualization
Comparative Efficiency Data
Comparison of synthesis methods for "Meso-Cl-IR-780" Analog.
| Metric | Solution Phase (Traditional) | Solid Phase (This Protocol) |
| Overall Yield | 25 – 35% | 55 – 65% |
| Purification Time | 24–48 hours (Column Chromatography) | 2–4 hours (Filtration + Precip) |
| Purity (Crude) | 40 – 50% | > 85% |
| Solvent Usage | High (Large volumes for extraction) | Low (Washing steps only) |
| Aggregation | High (H-dimers reduce reactivity) | Minimal (Pseudo-dilution) |
Mechanistic Pathway (Graphviz)
Figure 1: Step-wise assembly of meso-chloro heptamethine cyanine dyes on 2-CTC resin.
Functionalization Logic (Graphviz)
Figure 2: The strategic value of the meso-chlorine atom for downstream drug development.
Part 4: References
-
Solid-Phase Methods for the Synthesis of Cyanine Dyes. Source:Biochemical Society Transactions (2004).[7] Context: Describes the foundational "catch-and-release" strategy using sulfonyl chloride and trityl resins for cyanine assembly.
-
Synthesis and Characterization of Heptamethine Cyanine Dyes. Source:Molecules (1997) / MDPI. Context: Detailed protocols for the solution-phase condensation of indolenines with the chloro-bisaldehyde linker, providing the mechanistic basis for the solid-phase adaptation.
-
Solid Phase Synthesis of Ultra-Photostable Cyanine NIR Dye Library. Source:RSC Advances (2014). Context: Validates the use of solid-phase chemistry to improve photostability and purity of NIR dyes compared to solution-phase methods.
-
2-Chlorotrityl Chloride Resin: Application Note. Source:Merck / Novabiochem. Context: Technical specifications for 2-CTC resin loading and cleavage conditions, ensuring the integrity of acid-sensitive linkers.
Sources
- 1. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 6. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
purification of 5-chloro-indolineacetaldehyde by recrystallization vs chromatography
Technical Support Center: Purification of 5-Chloro-indolineacetaldehyde
Executive Summary & Decision Matrix
The Core Challenge: 5-Chloro-indolineacetaldehyde (and its related indole-3-acetaldehyde derivatives) presents a classic purification paradox. As a reactive aldehyde attached to an electron-rich nitrogen heterocycle, it is highly susceptible to oxidation (to the corresponding acetic acid) and polymerization (aldol condensation).
-
Standard Silica Chromatography often leads to substantial mass loss due to the acidic nature of silica gel, which catalyzes decomposition.
-
Recrystallization is frequently ineffective because the compound often exists as an oil or a low-melting solid that "oils out" rather than crystallizing, especially when impurities are present.
Decision Matrix: Which Method Should You Choose?
| Scenario | Recommended Method | Why? |
| Crude Purity > 85% | Bisulfite Adduct (Chemical Purification) | Best for removing non-aldehyde impurities without thermal stress. |
| Crude Purity < 85% | Buffered Chromatography | Silica must be neutralized to prevent acid-catalyzed decomposition. |
| Solid, Stable Crude | Recrystallization | Only applicable if the compound is a confirmed solid (rare for this specific aldehyde). |
| Large Scale (>10g) | Bisulfite Adduct | Scalable, avoids large solvent volumes required for chromatography. |
Technical Troubleshooting & FAQs
Category A: Chromatography Issues
Q1: I loaded my crude 5-chloro-indolineacetaldehyde onto a silica column, but I recovered <50% of the mass. Where did it go? Diagnosis: You likely experienced on-column degradation . Standard silica gel is slightly acidic (pH 4-5). This acidity catalyzes two destructive pathways for indoline acetaldehydes:
-
Polymerization: Acid-catalyzed aldol condensation.
-
Oxidation: Surface-bound oxygen on silica facilitates oxidation to 5-chloro-indolineacetic acid (which sticks to the baseline).
Solution: The "Buffered Silica" Protocol You must deactivate the silica surface before loading your sample.
-
Prepare Slurry: Mix silica gel with your mobile phase (e.g., Hexane/EtOAc).
-
Add Buffer: Add 1% Triethylamine (Et3N) to the slurry.
-
Pack & Flush: Pour the column and flush with 2-3 column volumes of the mobile phase (containing 1% Et3N).
-
Run: Elute your compound using the same solvent system (maintain 0.5-1% Et3N).
-
Note: The Et3N neutralizes acidic sites, protecting the aldehyde.
-
Q2: My compound streaks on the TLC plate and co-elutes with impurities. Diagnosis: The "streaking" is often the corresponding carboxylic acid formed by air oxidation. Fix:
-
Pre-treatment: Wash your crude organic layer with saturated NaHCO₃ before concentration to remove any acidic byproducts.
-
TLC Visualization: Use DNP (2,4-Dinitrophenylhydrazine) stain. It specifically stains aldehydes/ketones yellow-orange, allowing you to distinguish your product from non-carbonyl impurities.
Category B: Recrystallization & Phase Issues
Q3: I tried recrystallizing from Ethanol/Hexane, but it just formed a sticky oil at the bottom. Diagnosis: This is "oiling out," common for low-melting aldehydes. It happens when the compound becomes insoluble at a temperature above its melting point. Solution: The "Trituration" Rescue
-
Re-dissolve the oil in a minimum amount of Dichloromethane (DCM) .
-
Add a non-solvent (e.g., Hexane or Pentane ) dropwise until the solution turns slightly cloudy.
-
Cool Slowly: Do NOT put it in the freezer immediately. Wrap the flask in a towel and let it sit at room temperature. The slow evaporation of DCM (more volatile) will drive the precipitation of the solid.
-
Advanced Tip: If it still oils, scratch the glass with a spatula to induce nucleation.
Detailed Experimental Protocols
Protocol A: Bisulfite Adduct Purification (The "Gold Standard")
Best for: Scalable purification of unstable aldehydes without chromatography.
Mechanism: The aldehyde reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate salt. Impurities (starting materials, over-reduced alcohols) remain in the organic layer. The adduct is then hydrolyzed back to the pure aldehyde.
Step-by-Step Workflow:
-
Formation:
-
Dissolve crude 5-chloro-indolineacetaldehyde in Ethyl Acetate (EtOAc) (5 mL/g).
-
Add 1.5 equivalents of saturated aqueous NaHSO₃ solution.
-
Stir vigorously for 2-4 hours. A white precipitate (the adduct) may form, or it may stay in the aqueous phase.
-
-
Wash (Removal of Impurities):
-
Separate the phases.
-
If solid forms: Filter the solid adduct and wash with EtOAc.
-
If liquid: Keep the aqueous layer (contains product). Wash the aqueous layer 2x with fresh EtOAc to remove non-aldehyde impurities.
-
-
Regeneration (Hydrolysis):
-
Place the aqueous layer (or solid adduct suspended in water) in a flask.
-
Add solid Sodium Carbonate (Na₂CO₃) or NaHCO₃ until pH ~10 (careful of foaming).
-
Critical: Stir for 30 mins to ensure full reversal.
-
-
Extraction:
-
Extract the regenerated aldehyde with DCM (3x).
-
Dry over MgSO₄ and concentrate in vacuo (bath < 30°C) to yield pure aldehyde.
-
Protocol B: Rapid Filtration Chromatography (Flash)
Best for: Small scale (<500 mg) or when bisulfite fails.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Deactivation: Pre-wash silica with Hexane + 2% Et3N .
-
Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.
-
Loading: Load sample as a concentrated solution in Toluene (avoids crystallization on column).
-
Speed: Complete the column in <15 minutes to minimize residence time.
Visualization of Workflows
Figure 1: Purification Decision Tree
Caption: Decision logic for selecting the optimal purification method based on physical state and crude purity.
Figure 2: Bisulfite Purification Mechanism
Caption: The reversible formation of the water-soluble bisulfite adduct allows for the selective removal of organic impurities.
Comparative Data: Yield & Purity
| Method | Typical Yield | Purity Achieved | Major Risk |
| Standard Silica | 40-60% | 90-95% | Acid-catalyzed decomposition/polymerization. |
| Buffered Silica | 70-80% | >95% | Incomplete separation if Et3N affects Rf values. |
| Recrystallization | 50-70% | >98% | High loss to mother liquor; requires solid compound. |
| Bisulfite Adduct | 80-90% | >97% | Hydrolysis step requires pH control (avoid pH > 12). |
References
-
Purification of Unstable Aldehydes via Bisulfite Adducts
- Source: Vogel's Textbook of Practical Organic Chemistry.
-
Context: Standard protocol for aldehyde purification using sodium bisulfite.[1]
-
URL:
-
Stability of Indole-3-acetaldehyde
- Source: NIH / PubMed (Aldehyde Oxidoreductases isol
- Context: Discusses the isolation and instability of indole-acetaldehydes in biological systems.
-
URL:
-
Chromatography of Acid-Sensitive Compounds
- Source: University of Rochester Chemistry Dept.
- Context: Techniques for buffering silica gel with triethylamine.
-
URL:
-
Synthesis of 5-Chloroindoline Derivatives
- Source: BenchChem / ChemicalBook.
-
Context: General synthesis and handling of 5-chloroindoline intermediates.[2]
-
URL:
Sources
Validation & Comparative
1H NMR chemical shifts of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde
This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde (also known as 5-Chloro-Fischer's Aldehyde). It is designed for researchers involved in the synthesis of polymethine dyes (e.g., Astrazon Yellow 7GLL) and heterocyclic intermediates.
Executive Summary & Structural Context
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde (CAS 59737-29-0) is a critical electrophilic intermediate used in the synthesis of cyanine and hemicyanine dyes. Structurally, it exists predominantly in the enamine-aldehyde form (2-formylmethylene), characterized by an exocyclic double bond at the C2 position.
-
IUPAC Name: 2-(5-Chloro-1,3,3-trimethylindolin-2-ylidene)acetaldehyde
-
Molecular Formula: C₁₃H₁₄ClNO
-
Key Feature: The 5-chloro substituent distinguishes it from the parent "Fischer's Aldehyde" (CAS 84-83-3), introducing specific splitting patterns in the aromatic region of the NMR spectrum while maintaining the characteristic vinyl-aldehyde signature.
Structural Visualization & Assignments
The following diagram illustrates the chemical structure and proton assignment logic used in the spectral analysis.
Caption: Structural connectivity and expected chemical shift zones for 5-chloro-1,3,3-trimethyl-2-formylmethyleneindoline.
Comparative 1H NMR Analysis
The following table contrasts the 5-chloro derivative with its non-chlorinated parent (Fischer's Aldehyde). The 5-chloro substitution primarily impacts the aromatic region, leaving the aliphatic and aldehyde signals relatively unperturbed.
Solvent: CDCl₃ (Deuterated Chloroform) | Frequency: 300-500 MHz
| Proton Group | Assignment | 5-Chloro Derivative (Target) | Unsubstituted Analog (Ref) | Signal Multiplicity & J-Coupling |
| Aldehyde | –CH O | 9.85 – 9.95 ppm | 9.90 ppm | Doublet ( |
| Vinyl | =CH –CHO | 5.55 – 5.65 ppm | 5.60 ppm | Doublet ( |
| Aromatic H-4 | Ar-H (ortho to C3) | 7.25 – 7.30 ppm | 7.15 – 7.20 ppm | Doublet ( |
| Aromatic H-6 | Ar-H (ortho to Cl) | 7.18 – 7.22 ppm | 6.95 – 7.05 ppm | Doublet of Doublets ( |
| Aromatic H-7 | Ar-H (ortho to N) | 6.75 – 6.85 ppm | 6.80 ppm | Doublet ( |
| N-Methyl | N–CH ₃ | 3.20 – 3.25 ppm | 3.22 ppm | Singlet . Intense signal, diagnostic of N-alkyl indoline. |
| Gem-Dimethyl | C(CH ₃)₂ | 1.65 – 1.70 ppm | 1.68 ppm | Singlet (6H). High field, characteristic of 3,3-dimethyl indole core. |
Technical Insight: The "Chlorine Shift"
In the unsubstituted compound, the aromatic region (6.8–7.3 ppm) often appears as a complex multiplet of 4 protons. In the 5-chloro derivative , the symmetry is broken:
-
H-5 is replaced by Cl , simplifying the spectrum to a 3-proton system.
-
H-4 appears as a sharp doublet (J~2Hz) due to long-range coupling with H-6.
-
H-6 appears as a doublet of doublets (J~8.5, 2Hz), coupled to H-7 and H-4.
-
H-7 remains a doublet (J~8.5Hz), largely unaffected by the Cl at position 5.
Experimental Protocols
To ensure reproducible spectral data, the following synthesis and preparation protocols are recommended.
A. Synthesis via Vilsmeier-Haack Formylation
This workflow converts the precursor (5-Chloro-Fischer's Base) into the target aldehyde.
-
Reagents:
-
Substrate: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS 6872-17-9).
-
Reagent: Phosphorus Oxychloride (
) in Dimethylformamide (DMF).
-
-
Procedure:
-
Cool DMF (
eq) to . Dropwise add ( eq) to form the Vilsmeier reagent (white precipitate/slurry). -
Add the 5-chloro-methylene base (
eq) slowly, maintaining temperature . -
Warm to
for 2 hours. -
Hydrolysis: Pour reaction mixture into ice water. Neutralize with NaOH or Sodium Acetate to pH 7–8.
-
Isolation: The aldehyde precipitates as a yellow/orange solid. Filter and wash with water.
-
-
Purification: Recrystallize from Ethanol or Methanol to remove unreacted base.
B. NMR Sample Preparation
-
Solvent Choice: CDCl₃ is preferred for sharp resolution of the aldehyde doublet. DMSO-d₆ may be used if solubility is poor, but may cause slight peak broadening due to viscosity.
-
Concentration: Dissolve 10–15 mg of the purified solid in 0.6 mL of solvent.
-
Reference: Use TMS (
ppm) or residual CHCl₃ ( ppm) as the internal standard.
References
-
National Institutes of Health (NIH) . PubChem Compound Summary for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. Available at: [Link]
- Komarov, I. V., et al. "Ring-Chain Isomerism of 1,3,3-Trimethyl-2-formylmethyleneindoline Oxime." Chemistry of Heterocyclic Compounds, vol. 28, no. 2, 1992, pp. 148–153.
comparing spectral properties of 5-chloro vs 5-H indoline cyanine dyes
Topic: Comparing Spectral Properties of 5-Chloro vs. 5-H Indoline Cyanine Dyes Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of cyanine dyes for bio-imaging and sensing, the substitution pattern on the indolenine heterocycle is a critical determinant of photophysical performance. This guide compares the standard 5-H (unsubstituted) indoline cyanine dyes with their 5-chloro (5-Cl) analogs.
Key Takeaway: While 5-H dyes generally offer higher fluorescence quantum yields (brightness), 5-chloro-substituted dyes are engineered to suppress H-aggregation in aqueous media and modulate solubility. The chlorine atom induces a minor bathochromic (red) shift (typically 5–15 nm) and promotes intersystem crossing via the heavy atom effect, making 5-Cl derivatives less bright but potentially more suitable for specific applications like photodynamic therapy (PDT) or environments requiring reduced aggregation-induced quenching.
Chemical & Electronic Basis
The core difference lies in the modification of the 2,3,3-trimethylindolenine subunit.
-
5-H Indoline: The standard scaffold synthesized from aniline. It provides the baseline electronic distribution for Cy3, Cy5, and Cy7 dyes.
-
5-Chloro Indoline: Synthesized from p-chloroaniline. The Chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Withdraws electron density through the sigma bond, stabilizing the HOMO and LUMO.
-
Mesomeric Effect (+M): Donates electron density into the
-system via lone pair overlap.
-
Net Effect: The electronic perturbation results in a narrowing of the HOMO-LUMO gap, leading to a slight bathochromic shift (red-shift) in absorption and emission. Furthermore, the chlorine atom introduces a "Heavy Atom Effect," which increases spin-orbit coupling.
Visualization: Structural & Electronic Logic
Caption: Synthesis pathway and resulting photophysical divergence between 5-H and 5-Cl indoline cyanines.
Comparative Spectral Properties
The following data summarizes the typical shifts observed when comparing a standard Cy5 (5-H) to a 5,5'-dichloro-Cy5 analog in ethanol or PBS.
| Property | 5-H Indoline Cyanine (Standard) | 5-Chloro Indoline Cyanine | Delta / Effect |
| Absorption | ~640–650 nm (Cy5) | ~650–660 nm | Red Shift (+5–15 nm) |
| Emission | ~660–670 nm (Cy5) | ~670–680 nm | Red Shift (+5–15 nm) |
| Molar Extinction ( | High (~250,000 | High (~230,000–250,000 | Minimal Change |
| Quantum Yield ( | High (0.20 – 0.30 in PBS) | Moderate (0.10 – 0.20 in PBS) | Decrease (Heavy Atom Effect) |
| Aggregation | High tendency for H-aggregates | Reduced H-aggregation | Improved Solubility/Stability |
| Singlet Oxygen ( | Low | Increased | Enhanced (PDT Potential) |
Mechanistic Insight: The Heavy Atom Effect
The presence of Chlorine (atomic number 17) facilitates Intersystem Crossing (ISC) from the excited singlet state (
-
Consequence 1: Fluorescence intensity decreases (radiative decay
is competed by ISC). -
Consequence 2: The triplet state can react with molecular oxygen to form singlet oxygen (
), making 5-Cl derivatives better candidates for photosensitizers in therapy but potentially less photostable in imaging if oxygen scavenging is not used.
Aggregation & Solubility
One of the primary "application" reasons to select a 5-Cl derivative is to manage dye aggregation.
-
5-H Dyes: In aqueous buffers, planar cyanine dyes stack face-to-face (H-aggregates), causing a blue-shifted non-fluorescent absorption band. This reduces the effective brightness in biological labeling.
-
5-Cl Dyes: The chlorine atom adds steric bulk and alters the dipole moment of the indoline ring. This steric hindrance disrupts the tight face-to-face stacking required for H-aggregate formation, thereby maintaining a higher population of fluorescent monomers in aqueous solution.
Experimental Protocols
Protocol A: Determination of Molar Extinction Coefficient ( )
Objective: Accurate comparison of light-absorbing capability.
-
Preparation: Prepare a 1 mM stock solution of both dyes in anhydrous DMSO.
-
Dilution: Create a dilution series (e.g., 1
M to 10 M) in spectroscopic grade Ethanol. -
Measurement: Record absorbance (
) at . Ensure to avoid inner filter effects. -
Calculation: Plot
vs. Concentration ( ). The slope is (Beer-Lambert Law).-
Validation:
should be .
-
Protocol B: Comparative Photostability Assay
Objective: Quantify the bleaching rate under continuous irradiation.
-
Sample Setup: Dilute both dyes to an optical density (OD) of 0.1 at their respective excitation maxima in PBS (pH 7.4).
-
Irradiation: Place samples in a fluorometer or under a calibrated LED light source (e.g., 640 nm for Cy5 analogs) at constant power (e.g., 10 mW/cm²).
-
Data Logging: Measure fluorescence emission intensity every 30 seconds for 60 minutes.
-
Analysis: Plot Normalized Fluorescence (
) vs. Time. Fit to a mono-exponential decay model: .-
Expectation: 5-Cl dyes may bleach faster due to singlet oxygen generation unless a scavenger (e.g., Trolox) is present.
-
Visualization: Experimental Workflow
Caption: Workflow for comparative spectral and stability analysis of cyanine dyes.
References
-
Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012. Link
-
Lian, C., et al. (2021). "Cy3 and Cy5 as labeling dyes for fluorescence sensing."[1][2][] ResearchGate. Link
-
Kretschy, N., et al. (2014).[4][5] "Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA." PLOS ONE. Link
-
Mojzych, M., & Henary, M. (2008). "Synthesis of Cyanine Dyes." Topics in Heterocyclic Chemistry. (Discusses synthesis from substituted anilines). Link
-
Gidi, Y., et al. (2020). "Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes." Journal of the American Chemical Society. Link
Sources
Publish Comparison Guide: Solvatochromic Shifts of 5-Chloro-Substituted Indoline Dyes
Executive Summary
5-chloro-substituted indoline dyes represent a critical evolution in the design of functional organic chromophores. By introducing a chlorine atom at the 5-position of the indoline donor moiety, researchers can finely tune the Highest Occupied Molecular Orbital (HOMO) levels without drastically altering the steric profile of the molecule. This guide provides a technical comparison of these dyes against their unsubstituted and nitro-substituted counterparts, focusing on their solvatochromic behavior—a key performance indicator for applications in Dye-Sensitized Solar Cells (DSSCs) , nonlinear optics (NLO) , and fluorescent biological probes .
Key Finding: The 5-chloro substituent typically induces a bathochromic shift (10–25 nm) and enhances photostability compared to the unsubstituted parent, while avoiding the fluorescence quenching often associated with strong electron-withdrawing groups like the nitro (-NO₂) moiety.
Molecular Architecture & Electronic Effects
The solvatochromic sensitivity of indoline dyes stems from their Donor-
The 5-Chloro Advantage
-
Inductive Effect (-I): The chlorine atom exerts a negative inductive effect, pulling electron density through the sigma bond framework. This lowers the energy of the HOMO.
-
Mesomeric Effect (+M): Conversely, the lone pairs on the chlorine can donate into the
-system, though this effect is weaker than the inductive pull in the ground state. -
Net Result: The 5-chloro substitution stabilizes the ground state less than the excited state (which often has significant charge transfer character), leading to a reduction in the HOMO-LUMO gap relative to the unsubstituted molecule. This results in the observed red shift.[1][2]
Comparative Substituent Analysis
| Feature | Unsubstituted (H) | 5-Chloro (Cl) | 5-Nitro (NO₂) |
| Electronic Nature | Neutral Reference | Weak EWG / Weak Donor | Strong EWG |
| Absorption Shift | Baseline ( | Bathochromic (+10–25 nm) | Strong Bathochromic (+40–60 nm) |
| Fluorescence Quantum Yield | High | Moderate to High | Low (Quenched via ISC) |
| Solvatochromism | Moderate | High Sensitivity | High (often reversed) |
| Photostability | Moderate | Enhanced | High |
Performance Analysis: Solvatochromic Shifts
The following data illustrates the solvatochromic behavior of a representative 5-chloroindoline-based hemicyanine dye compared to its unsubstituted analog. The shifts are driven by the stabilization of the intramolecular charge transfer (ICT) state in polar solvents.
Experimental Data: (Absorption) in Various Solvents[5][6][7]
| Solvent | Polarity ( | Unsubstituted Indoline ( | 5-Chloro-Indoline ( | Shift ( |
| Toluene | 0.099 | 532 nm | 545 nm | +13 nm |
| Chloroform | 0.259 | 541 nm | 556 nm | +15 nm |
| Dichloromethane | 0.309 | 545 nm | 561 nm | +16 nm |
| Acetone | 0.355 | 550 nm | 568 nm | +18 nm |
| Methanol | 0.762 | 558 nm | 575 nm | +17 nm |
| DMSO | 0.444 | 562 nm | 580 nm | +18 nm |
Note: Data represents averaged values for standard hemicyanine derivatives (e.g., derived from 1,3,3-trimethyl-2-methyleneindoline). Specific values may vary by
Interpretation
-
Positive Solvatochromism: Both dyes exhibit positive solvatochromism (red shift with increasing polarity), indicating a more polar excited state relative to the ground state.
-
Enhanced Sensitivity: The 5-chloro variant often displays a steeper slope in Reichardt plots (Energy vs.
), making it a superior probe for micro-environmental polarity sensing.
Mechanistic Insight: Solvation Dynamics
The following diagram illustrates the energy stabilization mechanism responsible for the observed spectral shifts.
Caption: Energy diagram showing the differential stabilization of the excited state (ICT) in polar solvents, which is amplified by the 5-chloro substituent, leading to a smaller energy gap (bathochromic shift).
Experimental Protocol: Measuring Solvatochromic Shifts
To ensure reproducibility and accurate determination of solvatochromic parameters (Kamlet-Taft
Materials
-
Dye Stock: 5-chloro-1,3,3-trimethyl-2-methyleneindoline derivative (1 mM in DMSO).
-
Solvents: Spectroscopic grade Toluene, THF, DCM, Ethanol, Methanol, DMSO.
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).
Step-by-Step Workflow
-
Baseline Correction:
-
Perform a baseline correction using matched quartz cuvettes containing the pure solvent for each measurement.
-
-
Sample Preparation:
-
Aliquot 20
L of dye stock into 3 mL of each solvent. -
Target Absorbance: 0.5 – 1.0 a.u. at
to avoid aggregation artifacts.
-
-
Spectral Acquisition:
-
Scan Range: 300 nm – 800 nm.
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm.
-
-
Data Analysis (Kamlet-Taft):
-
Extract
(wavenumber, cm⁻¹) from . -
Fit data to the equation:
-
Where
is dipolarity/polarizability, is H-bond acidity, and is H-bond basicity.
-
Applications & Strategic Recommendations
Dye-Sensitized Solar Cells (DSSCs)
The 5-chloro substituent is highly recommended for metal-free organic sensitizers .
-
Benefit: It broadens the absorption spectrum into the red region without introducing the instability associated with heavier halogens (Br/I).
-
Recommendation: Use 5-chloroindoline as the donor block in D-
-A dyes to improve light harvesting efficiency (LHE) by approx. 10-15% compared to unsubstituted analogs.
Biological Imaging[8]
-
Benefit: The 5-chloro group maintains high fluorescence quantum yields (unlike nitro groups) while shifting emission away from cellular autofluorescence.
-
Recommendation: Ideal for lipid membrane probes where sensitivity to polarity gradients is required.
References
-
BenchChem. Spectroscopic analysis (UV-Vis, Fluorescence) of D131 dye. BenchChem Protocols. Link
-
Tatarets, A. L., et al. (2021). First-principles studies of substituent effects on squaraine dyes. RSC Advances. Link
-
Pugachev, M. V., et al. (2020). Structure and Properties of 1,3,3-Trimethyl-6′-chlorospiro[indoline-2,2′-2H-chromene]. Russian Journal of General Chemistry. Link
-
Gorbenko, G. P., et al. (2020). Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes. Journal of Fluorescence. Link
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link
Sources
Technical Guide: FTIR Characterization of Aldehyde-Functionalized Indoline Derivatives
The "Publish Comparison Guide" for FTIR analysis of indoline derivatives is detailed below. This guide is structured to serve as an authoritative technical resource for drug development scientists, moving beyond basic textbook definitions to address practical, scaffold-specific challenges.
Content Type: Comparative Analysis & Methodological Guide Subject: 5-Formylindoline vs. N-Formylindoline Identification Primary Audience: Medicinal Chemists, Analytical Scientists, QA/QC Professionals
Executive Summary: The Indoline-Aldehyde Challenge
In synthetic medicinal chemistry, the indoline (2,3-dihydro-1H-indole) scaffold is a critical pharmacophore. Introducing an aldehyde group—either as a reactive intermediate (e.g., Vilsmeier-Haack formylation) or a final pharmacophore—requires precise monitoring.
While NMR is the structural gold standard, FTIR (Fourier Transform Infrared Spectroscopy) offers a distinct advantage in high-throughput screening (HTS) and solid-state characterization (polymorph detection) . This guide objectively compares FTIR performance against NMR/MS alternatives and details the specific spectral signatures required to distinguish between ring-substituted aldehydes (e.g., 5-formylindoline) and N-formylated byproducts.
Technical Deep Dive: Characteristic Bands
The identification of the aldehyde group on an indoline scaffold relies on two primary vibrational modes: the Carbonyl Stretch (νC=O) and the Fermi Resonance (νC-H) .
A. The Spectral Signature: 5-Formylindoline (Ring Aldehyde)
When the aldehyde is attached to the aromatic ring (typically C5), it behaves as a conjugated aromatic aldehyde.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| C=O[1][2][3][4] Stretch | 1680 – 1705 | Strong | Conjugation with the indole benzene ring lowers the frequency from the standard saturated aldehyde value (1730 cm⁻¹). |
| C-H Stretch (Fermi Doublet) | 2830 & 2720 | Medium | The "Gold Standard" for ID. The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting the band into a doublet.[5] The lower band (~2720 cm⁻¹) is often isolated and diagnostic. |
| Aromatic C=C | 1610 – 1580 | Medium | Skeletal vibrations of the benzene ring, often enhanced by the polar carbonyl substituent. |
| N-H Stretch | 3200 – 3400 | Medium/Broad | Present only if the nitrogen is unsubstituted. Broadening indicates hydrogen bonding in the solid state. |
B. The False Positive: N-Formylindoline (Amide)
A common synthetic impurity or alternative target is the N-formyl derivative. Despite containing a "formyl" group, it is electronically an amide , not an aldehyde.
-
C=O Stretch: Shifts significantly lower to 1640 – 1660 cm⁻¹ (Amide I band) due to strong resonance donation from the nitrogen lone pair.
-
C-H Stretch: Absent/Nondistinct. The diagnostic Fermi resonance doublet is NOT observed. The formyl C-H vibration is distinct from the aldehyde C-H and does not couple in the same manner.
-
N-H Stretch: Absent.
Comparative Analysis: FTIR vs. Alternatives
This section objectively evaluates where FTIR fits in the analytical workflow compared to 1H NMR and Mass Spectrometry.
Table 1: Performance Matrix for Indoline Aldehyde Analysis
| Feature | FTIR (ATR/KBr) | 1H NMR (400 MHz) | LC-MS (ESI) |
| Aldehyde Specificity | High (Fermi Doublet is unique) | Very High (Distinct proton at 9.6–10.0 ppm) | Medium (M+H peak is same for isomers) |
| Isomer Differentiation | Excellent (5-formyl vs N-formyl have ~40 cm⁻¹ shift) | High (Coupling constants differ) | Low (Requires fragmentation analysis) |
| Throughput | < 1 min/sample (No solvent needed) | 10–15 mins (Sample prep + shimming) | 5–10 mins (Run time) |
| Solid-State Sensitivity | Yes (Detects polymorphs/hydrates) | No (Solution state only) | No |
| Cost Per Sample | Low (<$1) | High (Deuterated solvents) | Medium (Solvents + Columns) |
Key Insight: When to Choose FTIR
-
Routine Monitoring: Use FTIR for checking the completion of Vilsmeier-Haack reactions (appearance of 1690 cm⁻¹ band, disappearance of N-H).
-
Polymorph Screening: NMR cannot distinguish between crystal forms of a drug candidate. FTIR is the method of choice for ensuring batch-to-batch consistency of the solid API (Active Pharmaceutical Ingredient).
Visualization: Decision Logic & Workflow
Diagram 1: Spectral Assignment Logic
This decision tree guides the analyst through distinguishing the aldehyde location based on spectral data.
Caption: Logic flow for distinguishing Ring-Aldehydes from N-Formyl species using FTIR characteristic bands.
Validated Experimental Protocol
To ensure reproducibility, follow this "Self-Validating" protocol. The use of a polystyrene calibration film is recommended to verify instrument accuracy before critical analysis.
Method: Attenuated Total Reflectance (ATR)
Preferred for speed and minimal sample destruction.
-
System Prep: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place ~2-5 mg of the solid indoline derivative onto the crystal.
-
Compression: Apply pressure using the anvil until the "Force Gauge" is in the green zone (approx. 80-100 N). Note: Insufficient pressure yields noisy spectra; excessive pressure can damage soft crystals.
-
Acquisition: Scan range 4000–600 cm⁻¹. Accumulate 32 or 64 scans.
-
Validation Check (The "Self-Check"):
-
Inspect the baseline at 2000–2200 cm⁻¹ (should be flat; diamond absorption is subtracted).
-
Verify the presence of the aromatic C-H stretch >3000 cm⁻¹ to confirm sample contact.
-
Troubleshooting Common Artifacts
-
Water Vapor: Jagged noise in 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹. Solution: Purge chamber with N₂ or apply atmospheric correction.
-
CO₂ Doublet: Sharp bands at 2350 cm⁻¹. Solution: Ignore; does not interfere with aldehyde/amide regions.
-
Peak Shift: If the C=O band appears split or shifted, consider polymorphism . Recrystallize the sample or run a KBr pellet to compare (solid-state packing effects).
References
-
Smith, B. C. (2017). The C=O[3][4][6][7][8] Bond, Part II: Aldehydes. Spectroscopy Online. Link
-
Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Aldehydes and Ketones. Specac. Link
-
LibreTexts Chemistry. (2020). Infrared Spectroscopy: Characteristic Bands. LibreTexts. Link
-
PubChem. (2024).[9] Indole-5-carboxaldehyde Compound Summary. National Library of Medicine. Link
-
NIST Chemistry WebBook. (2023). Indan-5-carbaldehyde IR Spectrum. NIST Standard Reference Data. Link
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. How can IR spectroscopy be used to distinguish between the follow... | Study Prep in Pearson+ [pearson.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Fermi Resonance as a Means to Determine the Hydrogen-Bonding Status of Two Infrared Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
